molecular formula C8H6N2O5 B1348366 2-Carbamoyl-3-nitrobenzoic acid CAS No. 77326-45-5

2-Carbamoyl-3-nitrobenzoic acid

Cat. No. B1348366
Key on ui cas rn: 77326-45-5
M. Wt: 210.14 g/mol
InChI Key: IGLWGHRTQOYFDV-UHFFFAOYSA-N
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Patent
US08906932B2

Procedure details

To a solution of potassium hydroxide (16.1 g, 286 mmol) in water (500 mL), was added 3-nitrophthalimide (25.0 g, 130 mmol) in portion at 0° C. The suspension was stirred at 0° C. for 3 hrs, and then heated to 30° C. for 3 hrs. To the solution, was added HCl (100 mL, 6N). The resulting suspension was cooled to 0° C. for 1 hr. The suspension was filtered and washed with cold water (2×10 mL) to give 3-nitro-phthalamic acid as a white solid (24.6 g, 90% yield): 1H NMR (DMSO-d6) δ 7.69 (brs, 1H, NHH), 7.74 (t, J=8 Hz, 1H, Ar), 7.92 (dd, J=1, 8 Hz, 1H, Ar), 8.13 (dd, J=1, 8 Hz, 1H, Ar), 8.15 (brs, 1H, NHH), 13.59 (s, 1H, OH); 13C NMR (DMSO-d6) δ 125.33, 129.15, 130.25, 132.54, 136.72, 147.03, 165.90, 167.31.
Quantity
16.1 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-:1].[K+].[N+:3]([C:6]1[CH:16]=[CH:15][CH:14]=[C:8]2[C:9]([NH:11][C:12](=[O:13])[C:7]=12)=[O:10])([O-:5])=[O:4].Cl>O>[N+:3]([C:6]1[CH:16]=[CH:15][CH:14]=[C:8]([C:9]([OH:1])=[O:10])[C:7]=1[C:12]([NH2:11])=[O:13])([O-:5])=[O:4] |f:0.1|

Inputs

Step One
Name
Quantity
16.1 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
25 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C2C(C(=O)NC2=O)=CC=C1
Name
Quantity
500 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The suspension was stirred at 0° C. for 3 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to 30° C. for 3 hrs
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension was cooled to 0° C. for 1 hr
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
WASH
Type
WASH
Details
washed with cold water (2×10 mL)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C(C(=O)O)=CC=C1)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 24.6 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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